
L-Cytidine
Vue d'ensemble
Description
L-Cytidine is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a tetrahydrofuran ring with multiple hydroxyl groups. Its molecular formula is C9H13N3O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cytidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Chemical Reactions of L-Cytidine
This compound undergoes several chemical reactions that are significant both in biological contexts and synthetic applications. Below are the primary types of reactions associated with this compound:
Oxidation Reactions
This compound can be oxidized, particularly at the hydroxyl groups on the ribose moiety. Common oxidizing agents include potassium permanganate and sodium periodate, which can convert hydroxyl groups into carbonyl groups (aldehydes or ketones).
-
Reaction Example:
Reduction Reactions
Reduction reactions involving this compound typically involve the conversion of functional groups such as nitro groups to amines. Reducing agents like sodium borohydride are commonly used.
-
Reaction Example:
Substitution Reactions
The amino group at position 4 of the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
-
Reaction Example:
Deamination Reactions
This compound can undergo deamination catalyzed by cytidine deaminases, converting it to uridine. This reaction is crucial for nucleotide metabolism.
-
Reaction Example:
Kinetics and Mechanisms
Recent studies have elucidated the mechanisms and kinetics of this compound reactions, particularly focusing on deamination and oxidation processes. For instance, the activation energy for spontaneous deamination has been characterized, revealing insights into its thermodynamic properties.
-
Key Findings:
Biological Implications
This compound's role in RNA metabolism highlights its importance in cellular functions. Its incorporation into RNA can affect gene expression and cellular signaling pathways.
-
Biochemical Pathways:
-
This compound is involved in the pyrimidine salvage pathway, which recycles nucleotides for DNA and RNA synthesis.
-
Kinetic Parameters for Deamination
Parameter | Value |
---|---|
Activation Enthalpy | kcal/mol |
Entropy Contribution | kcal/mol |
Reaction Rate Constant | Varies by substrate |
Applications De Recherche Scientifique
Antiviral Therapy
L-Cytidine and its derivatives have been extensively studied for their antiviral properties, particularly against HIV. For instance, L-2′,3′-dideoxy-3′-thiacytidine (L-3TC) has shown potent inhibitory effects against HIV-1. Research indicates that this compound can inhibit the virus in peripheral blood mononuclear cells without exhibiting toxicity at concentrations up to 100 µM . The structural modifications in L-nucleosides enhance their stability and efficacy, making them promising candidates for antiviral therapies.
Cancer Treatment
Cytidine analogs, including deoxycytidine derivatives, are crucial in cancer treatment. Gemcitabine, a deoxycytidine analog, is a first-line treatment for pancreatic cancer and other solid tumors. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells . The metabolic pathways of cytidine are vital for understanding drug resistance mechanisms in cancer therapies, as enzymes like cytidine deaminase (CDD) can deactivate these drugs .
Metabolism of Cytidine
Research has shown that cytidine can be metabolized into uridine and other nucleotides through various enzymatic pathways. A study involving bean leaves demonstrated that cytidine is converted to cytidine triphosphate (CTP) more effectively than uridine is converted to uridine triphosphate (UTP) . This metabolic understanding is essential for developing therapies targeting nucleotide metabolism in diseases.
Role of Enzymes
The role of enzymes such as CDD and deoxycytidine kinase (dCK) is critical in the metabolism of cytidine and its analogs. New techniques have been developed to analyze the activity of these enzymes in different cell lines, facilitating the identification of cell lines with altered enzyme activity which may impact drug efficacy .
Biomarkers for Disease
Cytidine diphosphate-ribitol (CDP-ribitol) has been identified as a potential biomarker for diagnosing muscular dystrophies associated with mutations in specific genes. The concentration of CDP-ribitol was found to be significantly reduced in muscle biopsies from affected patients, suggesting its utility in clinical diagnostics .
Personalized Medicine
The ability to measure CDP-ribitol levels could lead to individualized treatment strategies based on a patient's specific metabolic profile . This approach aligns with the growing trend towards precision medicine, where treatments are tailored to the individual characteristics of each patient.
Case Studies
Mécanisme D'action
The mechanism of action of L-Cytidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA, similar in structure but lacking the tetrahydrofuran ring.
Uracil: Another pyrimidine base in RNA, also lacking the tetrahydrofuran ring.
Thymine: A pyrimidine base in DNA, with a structure similar to uracil but with a methyl group.
Uniqueness
L-Cytidine is unique due to its combination of a pyrimidine ring with a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with simpler pyrimidine derivatives.
Activité Biologique
L-Cytidine is a pyrimidine nucleoside that plays a critical role in various biological processes, including nucleic acid synthesis and cellular metabolism. This article delves into the biological activities associated with this compound, focusing on its enzymatic interactions, therapeutic implications, and case studies that highlight its significance in medical research.
1. Chemical Structure and Metabolism
This compound consists of a cytosine base linked to a ribose sugar. It is involved in the pyrimidine salvage pathway, which recycles nucleotides for DNA and RNA synthesis. The enzyme cytidine deaminase (CDA) catalyzes the conversion of cytidine to uridine, playing a pivotal role in nucleotide metabolism and influencing drug metabolism in cancer therapies .
2.1 Role in Nucleotide Synthesis
This compound is essential for synthesizing nucleotides, which are the building blocks of nucleic acids. It contributes to cellular functions such as:
- DNA and RNA synthesis : Acts as a precursor for the formation of cytosine nucleotides.
- Cellular energy metabolism : Participates in metabolic pathways that generate ATP.
2.2 Enzymatic Interactions
CDA's activity is crucial for regulating cytidine levels within cells. Variations in CDA activity, influenced by genetic polymorphisms, can affect the efficacy of chemotherapeutic agents like cytarabine (Ara-C) used in treating acute myeloid leukemia (AML). Studies have shown that mutations in CDA can lead to increased resistance to Ara-C, highlighting the importance of this enzyme in cancer treatment .
3. Therapeutic Implications
This compound has been explored for its therapeutic potential in various conditions:
- Cancer Treatment : The modulation of CDA activity can enhance the effectiveness of nucleoside analogs in cancer therapy. For instance, certain polymorphisms in CDA have been linked to altered responses to Ara-C treatment .
- Neurological Disorders : Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by influencing neuronal health through nucleotide synthesis.
4.1 Case Study: Cytidine Deaminase in AML
A study involving children with Down syndrome (DS) and acute myeloid leukemia (AML) demonstrated that those with DS exhibited higher sensitivity to Ara-C due to increased levels of CDA activity. This finding suggests that genetic factors influencing CDA can significantly impact treatment outcomes .
4.2 Research on Metabolic Pathways
Recent research has introduced new techniques for analyzing metabolic pathways involving this compound, emphasizing its role in cellular metabolism and potential therapeutic targets .
5. Data Table: Summary of Biological Activities
Biological Activity | Description | Implications |
---|---|---|
Nucleotide Synthesis | Precursor for DNA/RNA synthesis | Essential for cell proliferation |
Enzymatic Regulation | Modulated by CDA; affects drug metabolism | Influences cancer treatment efficacy |
Neuroprotective Effects | Potential benefits in neurodegenerative diseases | May aid in Alzheimer's treatment |
6.
This compound is a vital compound with significant biological activities impacting nucleotide metabolism and therapeutic applications, particularly in oncology and neurology. Ongoing research continues to uncover its potential benefits and mechanisms of action, suggesting that this compound may play an increasingly important role in future medical therapies.
Propriétés
IUPAC Name |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-PSQAKQOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276262 | |
Record name | L-Cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26524-60-7 | |
Record name | L-Cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes L-Cytidine a potential antiviral agent?
A1: Unlike its naturally occurring D-enantiomer, this compound demonstrates potent antiviral activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV) in vitro. [, , ] This is attributed to its unique interaction with viral enzymes, inhibiting their replication cycle. [, ]
Q2: How does this compound compare to its D-enantiomer (D-Cytidine) in terms of antiviral activity?
A2: this compound exhibits significantly higher potency against HBV compared to D-Cytidine. Specifically, this compound is approximately 1000 times more potent than its D-counterpart, 2',3'-dideoxy-beta-D-5-fluorocytidine (beta-D-FddC). [] This difference highlights the importance of stereochemistry in antiviral drug design.
Q3: How does this compound exert its antiviral effects against HIV-1 and HBV?
A3: While the precise mechanism of action is still under investigation, this compound likely acts as a chain terminator during viral DNA synthesis. [, ] It's suggested that this compound is phosphorylated within the cell to its active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA chain, ultimately halting further elongation.
Q4: Does this compound show any activity against other viruses?
A4: Research has shown that this compound and its 5-fluoro derivative, 2′,3′-Dideoxy-β-L-5-fluorocytidine (β-L-FddC), do not exhibit activity against Herpes Simplex Viruses 1 and 2. [] This suggests a degree of specificity towards HIV-1 and HBV.
Q5: Are there any known toxicities associated with this compound?
A5: While this compound shows a favorable toxicity profile compared to ddC, it has exhibited in vitro cellular toxicity in several leukocytic cell lines. [] Additionally, it has been shown to inhibit phytohemagglutinin-stimulated human peripheral blood mononuclear leukocyte proliferation, suggesting potential immunomodulatory effects. [, ] Further research is needed to fully elucidate its safety profile in vivo.
Q6: Has this compound been tested in clinical trials?
A6: To date, there are no published reports of clinical trials involving this compound. Further preclinical studies are crucial to assess its efficacy and safety before advancing to human trials.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C9H13N3O5, and its molecular weight is 243.22 g/mol.
Q8: What is the impact of structural modifications on the activity of this compound?
A8: Research suggests that even minor modifications to the this compound structure can significantly impact its antiviral activity and cytotoxicity. For instance, the addition of a fluorine atom at the 5-position of the cytosine base, creating β-L-FddC, leads to enhanced anti-HIV activity compared to the unmodified this compound. [, ] Conversely, the 4'-thio-L-nucleosides, incorporating a sulfur atom in the ribose ring, did not exhibit antiviral activity against HIV or HBV. [] This highlights the importance of exploring structure-activity relationships (SAR) to optimize the antiviral potency and safety of this compound derivatives.
Q9: Have any prodrugs of this compound been developed?
A9: Yes, to enhance the oral bioavailability of this compound, researchers have synthesized various prodrugs, such as the 3′-mono-, 5′-mono-, and 3′,5′-di-O-valinyl esters. [] Among these, the 3′-mono-O-valinyl derivative has shown promise as a potential anti-HBV agent due to its favorable pharmacokinetic profile in cynomolgus monkeys. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.